molecular formula C10H23ClO5P2S B13749596 (Chloromethyl-isopropoxy-phosphinothioyl) diisopropyl phosphate CAS No. 3818-80-2

(Chloromethyl-isopropoxy-phosphinothioyl) diisopropyl phosphate

Cat. No.: B13749596
CAS No.: 3818-80-2
M. Wt: 352.75 g/mol
InChI Key: BJVZHILYTYOYAW-UHFFFAOYSA-N
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Description

[Chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate is a specialized chemical compound used primarily in research and industrial applications. It is known for its unique structure, which includes a chloromethyl group, a propan-2-yloxy group, and a phosphinothioyl group, all bonded to a dipropan-2-yl phosphate backbone. This compound is often utilized in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of chloromethylphosphonic dichloride with propan-2-ol to form chloromethyl(propan-2-yloxy)phosphonic dichloride. This intermediate is then reacted with dipropan-2-yl phosphate under controlled conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process often involves the use of advanced equipment and techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

[Chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine group.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

[Chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of [chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The phosphinothioyl group can also interact with metal ions and other cofactors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • [Chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate
  • [Chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphonate
  • [Chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphine

Uniqueness

Compared to similar compounds, [chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.

Properties

CAS No.

3818-80-2

Molecular Formula

C10H23ClO5P2S

Molecular Weight

352.75 g/mol

IUPAC Name

[chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate

InChI

InChI=1S/C10H23ClO5P2S/c1-8(2)13-17(19,7-11)16-18(12,14-9(3)4)15-10(5)6/h8-10H,7H2,1-6H3

InChI Key

BJVZHILYTYOYAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=S)(CCl)OP(=O)(OC(C)C)OC(C)C

Origin of Product

United States

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